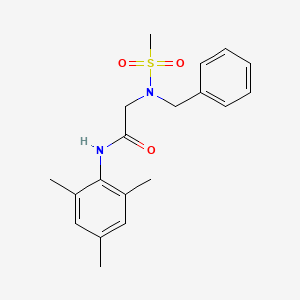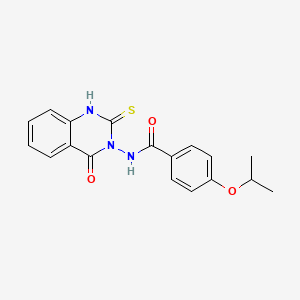
3,5-dimethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide
Vue d'ensemble
Description
The compound "3,5-dimethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide" is a chemically synthesized molecule that belongs to a class of compounds known for their potential in various biological activities. The structural features of this compound suggest its significance in medicinal chemistry due to the presence of chromene and piperidinecarbothioamide moieties.
Synthesis Analysis
The synthesis of chromene substituted isoxazolo[4,5-b]pyridines, which are structurally related to the compound , involves the reaction of 3,5-dimethyl-4-nitroisoxazole and substituted 3-acetyl-2-oxo-2H-3-chromenes in the presence of piperidine. This method demonstrates the utility of piperidine in facilitating the formation of complex molecules through regioselective reactions and cyclization processes (Rajanarendar et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule involves intricate hydrogen-bonded interactions, as demonstrated in studies on similar chromene derivatives. These interactions significantly influence the molecular geometry and stability, highlighting the importance of structural analysis in understanding compound behavior (Mary et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of chromene derivatives is influenced by their functional groups, which undergo various reactions, including cyclization, condensation, and substitution. These reactions are essential for modifying the chemical properties of the molecule for specific applications, demonstrating the versatility of chromene-based compounds (Zhang et al., 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are determined by the molecular structure and can be studied through techniques like X-ray crystallography (Zhao & Zhou, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the functional groups present in the molecule. Studies on chromene derivatives have shown that these compounds exhibit a range of activities, including antimicrobial and cytotoxic activities, which are influenced by their chemical structure (Vosooghi et al., 2010).
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
A significant area of application involves the synthesis of chromene derivatives and their evaluation for cytotoxic activities against cancer cell lines. For instance, Vosooghi et al. (2010) synthesized a series of chromene derivatives and evaluated their cytotoxic activities against six human tumor cell lines using the MTT assay, finding several compounds with significant activity Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes.
Antimicrobial Properties
The antimicrobial properties of chromene derivatives have also been explored. For example, Salem et al. (2011) reported on the novel synthesis of chromene-3-carbothioamide derivatives and evaluated their antimicrobial and antifungal activities, showing promising results N-Aryl 2-Cyanothioacetamide Intermediates in Heterocyclic Synthesis: Synthesis and AntimicrobialEvaluation of 3-Cyano 2(1H)-Pyridineth-Ione, Chromene-3-Carbothioamide and Chromeno[3,4c]Pyridinethione Derivatives.
Synthesis of Novel Derivatives
Mekky and Sanad (2019) focused on the synthesis of novel bis(chromenes) incorporating piperazine moiety, demonstrating the versatility of chromene derivatives in generating novel compounds with potential pharmacological applications Synthesis of novel bis(chromenes) and bis(chromeno[3,4-C]pyridine) incorporating piperazine moiety.
Anticancer Activity
Further research into the anticancer activity of chromene derivatives has been conducted, with Kumar et al. (2013) synthesizing chromenylpyrazolecarboxylates and evaluating their anticancer activity against various human cancer cell lines, showing that some compounds exhibited significant activity Synthesis, anticancer activity and photophysical properties of novel substituted 2-oxo-2H-chromenylpyrazolecarboxylates.
Anti-inflammatory Potential
Gandhi et al. (2018) synthesized a series of chromene derivatives and tested them for in-vivo anti-inflammatory activity. This study highlighted the potential of chromene derivatives as structural templates for developing new anti-inflammatory drugs Synthesis, characterization and evaluation of novel benzothiazole clubbed chromene derivatives for their anti-inflammatory potential.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(4-methyl-2-oxochromen-7-yl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-11-6-12(2)10-20(9-11)18(23)19-14-4-5-15-13(3)7-17(21)22-16(15)8-14/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFYWXNKLZRAAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=S)NC2=CC3=C(C=C2)C(=CC(=O)O3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)piperidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-phenyl-5-pyrimidinyl)methylene]-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628860.png)

![[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4628872.png)


methanone](/img/structure/B4628889.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B4628908.png)
![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)
![6-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4628924.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4628926.png)
![1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)
![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)